Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate (CAS: 960289-30-9, Molecular formula: C₁₄H₁₉BrN₂O₃) is a brominated pyridine-pyrrolidine hybrid compound. It features a pyrrolidine ring substituted with a tert-butyl carbamate group and a 5-bromo-2-pyridyloxy moiety. This structure is pivotal in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting neurological and oncological pathways . The compound is typically a white solid, stored at 2–8°C, with a molecular weight of 343.22 g/mol and high purity (>97%) .
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUHMSYMGAYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-bromopyridin-2-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an ether linkage between the pyrrolidine and pyridinyl moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a catalyst such as palladium.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Pyridine Substituents
The bromopyridyloxy group distinguishes this compound from analogues. Key structural comparisons include:
Key Insight : Positional isomerism (e.g., bromo at pyridine position 2 vs. 3) significantly alters reactivity and biological activity. The 2-pyridyloxy configuration enhances steric accessibility for downstream reactions compared to 3-substituted analogues .
Physicochemical and Spectral Data
Key Insight : Chiral centers (e.g., spiro derivatives) exhibit distinct optical rotations, critical for enantioselective drug design .
Biological Activity
Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate, with the CAS number 1266114-99-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 343.22 g/mol. This compound features a pyrrolidine core substituted with a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrole-containing compounds, including derivatives similar to this compound. For instance, compounds with pyrrole structures have shown promising activity against both Gram-positive and Gram-negative bacteria.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 0.125 |
| Pyrrole Derivative B | Escherichia coli | 12.5 |
| This compound | TBD | TBD |
Note: Specific MIC values for this compound are currently under investigation.
The antibacterial mechanism of pyrrole derivatives often involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of halogenated aromatic systems, such as brominated pyridines, can enhance lipophilicity, allowing better penetration into bacterial cells and increased potency against resistant strains.
Case Studies
- Case Study on Antimicrobial Activity : In a recent study published in the International Journal of Antimicrobial Agents, researchers synthesized several pyrrole derivatives and tested their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). One derivative exhibited an MIC of 8 ng/mL, significantly outperforming traditional antibiotics like vancomycin .
- In Vivo Studies : Another study focused on the pharmacokinetics and bioavailability of similar compounds in animal models, demonstrating favorable absorption rates and therapeutic effects against systemic infections caused by resistant bacterial strains .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while this compound shows promise as a therapeutic agent, careful evaluation of its safety profile is necessary. Standard precautions for handling include avoiding exposure through inhalation or skin contact, as indicated by safety data sheets .
Future Directions in Research
Ongoing research aims to optimize the structure of this compound to enhance its biological activity while minimizing toxicity. This includes:
- Structural Modifications : Exploring variations in the substituent groups on the pyrrolidine ring.
- Combination Therapies : Investigating synergistic effects with existing antibiotics to combat resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
